N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide
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Overview
Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are known for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques, including FTIR, NMR, and X-ray crystallography . These techniques can provide information about the functional groups, connectivity of atoms, and the 3D arrangement of atoms in the molecule .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including cycloaddition, condensation, and reductive amination . The specific reactions that “N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide” can undergo would depend on its exact structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, NMR can provide information about the chemical environment of atoms in the molecule, while elemental analysis can provide information about its composition .Scientific Research Applications
Synthesis and Pharmacological Potential
A study highlighted the synthesis of functionalized amino acid derivatives, including compounds similar to the specified chemical, which were evaluated for their cytotoxicity against human cancer cell lines. Some derivatives showed promising cytotoxicity, indicating potential as new anticancer agents (Kumar et al., 2009).
Biological Activities of Derivatives
Research into pyrazole amide derivatives, including structures related to the specified compound, demonstrated promising insecticidal activity. This suggests their potential in agricultural applications as safer, more effective pesticides (Deng et al., 2016).
Material Science Applications
In the realm of materials science, derivatives of the specified compound have been incorporated into polymers to study their electrochromic properties. These studies aim to develop materials with tunable optical properties for applications in smart windows, displays, and other technologies where visual appearance can be electrically controlled (Hsiao et al., 2013).
Mechanism of Action
Future Directions
Pyrazole derivatives are a promising class of compounds with diverse applications, especially in the field of pharmaceutics and medicinal chemistry . Future research may focus on developing new synthetic methods, exploring their biological activity, and optimizing their properties for specific applications .
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-18(2,3)21-17(14-11-25(23,24)12-15(14)20-21)19-16(22)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGDAOQJUWZQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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